molecular formula C12H13BrN2O2 B592323 tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate CAS No. 942590-05-8

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate

Cat. No. B592323
M. Wt: 297.152
InChI Key: PCGSIEGOWZACDD-UHFFFAOYSA-N
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Description

“tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate” is a chemical compound with the empirical formula C11H13BrN2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Imidazole derivatives, such as “tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate”, have been synthesized using various methods. One common method involves the use of N-heterocyclic carbenes (NHC) as both ligand and organocatalysts . The reaction is conducted in the presence of an excess of an oxidant, tert-butylhydroperoxide (TBHP), which serves to oxidize an in situ formed enamine to an α-aminoaldehyde .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate” consists of an imidazole ring attached to a bromine atom and a tert-butyl group . The molecular weight of the compound is 253.14 .


Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical and biological properties . They are known to participate in various chemical reactions due to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms .

Scientific Research Applications

Synthetic Applications and Chemical Properties

  • Chemical Synthesis and Catalysis : Benzimidazoles, including derivatives similar to tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate, are key intermediates in the synthesis of various pharmaceuticals and agrochemicals. They serve as ligands in catalytic systems due to their nitrogen-containing heterocyclic structure, which offers complexation properties essential for catalysis (Kantam et al., 2013)(Kantam et al., 2013).

Pharmaceutical Research and Drug Development

  • Antimicrobial and Antitumor Activity : Imidazole derivatives, which share a core structure with benzimidazoles, have been reviewed for their antitumor activities. Studies show that specific substitutions on the imidazole ring can lead to compounds with significant biological activities, including antimicrobial and anticancer properties (Iradyan et al., 2009)(Iradyan et al., 2009).

Material Science and Environmental Applications

  • Antioxidant Properties : The study of synthetic phenolic antioxidants, which could be structurally related to tert-butyl groups found in the compound of interest, highlights their widespread use in industrial applications to prevent oxidation. These compounds, due to their antioxidant properties, are investigated for potential environmental impacts and human exposure risks (Liu & Mabury, 2020)(Liu & Mabury, 2020).

Safety And Hazards

The safety data sheet for “5-Bromo-1-t-butylbenzo[d]imidazole”, a similar compound, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed .

properties

IUPAC Name

tert-butyl 5-bromobenzimidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-14-9-6-8(13)4-5-10(9)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGSIEGOWZACDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727625
Record name tert-Butyl 5-bromo-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate

CAS RN

942590-05-8
Record name tert-Butyl 5-bromo-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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